(S)-4-Amino-3-phenylbutanoic acid
Description
Discovery and Development History
(S)-4-Amino-3-phenylbutanoic acid, a stereoisomer of the racemic compound phenibut (β-phenyl-γ-aminobutyric acid), originated from mid-20th century Soviet neuropharmacology research. Phenibut was first synthesized in 1964 by Professor Vsevolod Perekalin’s team at the A. I. Herzen Leningrad Pedagogical Institute as part of efforts to develop blood-brain-barrier-penetrating GABA derivatives. While initial clinical formulations used the racemic mixture, chiral resolution studies in the 1990s–2000s isolated the (S)-enantiomer, revealing its distinct pharmacological profile compared to the bioactive (R)-form.
Key milestones include:
Nomenclature and Chemical Classification
The compound’s systematic IUPAC name is (3S)-4-amino-3-phenylbutanoic acid , with alternative designations including:
- β-Phenyl-γ-aminobutyric acid (S-enantiomer)
- (S)-Phenibut
| Property | Value | Source |
|---|---|---|
| Molecular formula | C10H13NO2 | |
| Molecular weight | 179.22 g/mol | |
| SMILES | NCC(CC(=O)O)C1=CC=CC=C1 | |
| Chiral center | C3 (S-configuration) |
Classified as a γ-aminobutyric acid (GABA) derivative, it belongs to the aryl-substituted amino acid family. The phenyl group at the β-position distinguishes it from endogenous GABA and confers lipophilicity.
Relationship to Phenibut and GABA Analogs
As one enantiomer of racemic phenibut, (S)-4-amino-3-phenylbutanoic acid shares structural homology with several clinically significant GABAergic compounds:
| Analog | Structural Difference | Pharmacological Target |
|---|---|---|
| Baclofen | β-(4-chlorophenyl) substitution | GABAB |
| Pregabalin | β-isobutyl substitution | α2-δ Ca2+ |
| Gabapentin | Cyclohexane acetic acid | α2-δ Ca2+ |
Unlike its (R)-counterpart, (S)-phenibut exhibits:
Historical Scientific Significance
The characterization of (S)-4-amino-3-phenylbutanoic acid advanced three key neuropharmacological concepts:
Stereoselectivity in GABAergic Drugs : Demonstrated that minor stereochemical variations (R vs. S configuration) drastically alter receptor binding – (R)-phenibut has 1.9x higher GABAB affinity than racemate, while (S)-form is inactive.
Metabolic Pathways : Elucidated enzymatic discrimination between enantiomers – (S)-isomer undergoes transamination via GABA-T, whereas (R)-isomer acts as a competitive inhibitor.
Structure-Activity Relationships : Informed design of second-generation analogs (e.g., 4-fluorophenibut) by clarifying β-aryl substituent effects on blood-brain barrier penetration.
Properties
IUPAC Name |
(3S)-4-amino-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350669 | |
| Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-63-8 | |
| Record name | 4-Amino-3-phenylbutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89O32FJ0DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method 1: Condensation Reaction
This method involves a series of steps starting from benzaldehyde and ethyl acetoacetate.
Step 1: Benzaldehyde reacts with ethyl acetoacetate in the presence of a condensation catalyst in a protic solvent to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
Step 2: A strong alkaline solution is added to the intermediate to yield 3-phenylglutaric acid after heating and decarbonylation.
Step 3: The 3-phenylglutaric acid undergoes dehydration in a non-protonic solvent with a dehydration catalyst to form 3-phenylglutaric anhydride.
Step 4: Hydrolysis of the anhydride with strong aqua ammonia produces 5-amino-5-oxo-3-phenyl-pentanoic acid.
Step 5: Finally, oxidation under alkaline conditions yields (S)-4-Amino-3-phenylbutanoic acid.
Yield and Purity:
This method reportedly achieves a yield of approximately 76.2% with a melting point range of 203–206 °C and purity exceeding 99%.
Method 2: Chiral Resolution from Intermediates
Another approach involves starting from benzyl cyanide and ethyl acetoacetate, followed by chiral resolution.
Formation of Intermediate: The initial step involves alkylation, hydrolysis, and decarboxylation to form an intermediate compound.
Chiral Resolution: The intermediate undergoes chiral resolution to isolate the desired (S)-enantiomer.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Yield and Purity:
While specific yield data is less frequently reported, this method is recognized for its efficiency in producing high-purity (S)-4-Amino-3-phenylbutanoic acid hydrochloride.
Method 3: Improved Synthesis Using L-Aspartic Acid
A more recent method utilizes L-aspartic acid as a starting material, which is more readily available.
Dehydration: L-aspartic acid is dehydrated to obtain aspartic anhydride.
Friedel-Crafts Acylation: The anhydride reacts with benzene in the presence of a Lewis acid catalyst.
Amine Protection Group Removal: Following acylation, the amine protection group is removed using strong acids.
Reduction Step: The resulting amine salt undergoes reduction using hydrogen gas or zinc amalgam in acidic conditions.
Yield and Purity:
This method can yield at least 65% of (S)-4-Amino-3-phenylbutanoic acid under mild conditions, making it suitable for large-scale production.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Notable Conditions |
|---|---|---|---|---|---|
| Method 1 | Benzaldehyde & Ethyl Acetoacetate | Condensation, Hydrolysis, Oxidation | ~76.2 | >99 | Protic & non-protonic solvents |
| Method 2 | Benzyl Cyanide & Ethyl Acetoacetate | Alkylation, Chiral Resolution | Not specified | High | Chiral resolution techniques |
| Method 3 | L-Aspartic Acid | Dehydration, Friedel-Crafts Acylation, Reduction | ≥65 | High | Mild reaction conditions |
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine undergoes nucleophilic substitution to form derivatives, including tetrazole-containing analogs.
Key Findings :
- Direct replacement of the amino group with a tetrazol-1-yl fragment occurs via a 1,3-dipolar cycloaddition with sodium azide and triethyl orthoformate, yielding a tetrazole analog in 79% efficiency .
- Amidation reactions produce stable derivatives for pharmacological studies .
Esterification of the Carboxylic Acid Group
The carboxylic acid is esterified to enhance lipophilicity or enable further functionalization.
Mechanistic Insights :
- Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, forming esters critical for prodrug development.
- Methyl esters are intermediates in industrial-scale syntheses .
Oxidation and Reduction Reactions
The amino and carboxylic acid groups participate in redox transformations.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation of amino group | KMnO₄, CrO₃ | 3-Oxo-4-phenylbutanoic acid | |
| Reduction of carboxylic acid | LiAlH₄, NaBH₄ | 4-Amino-3-phenylbutanol |
Experimental Data :
- Oxidation with KMnO₄ converts the amino group to a ketone, yielding 3-keto derivatives.
- Reduction of the carboxylic acid with LiAlH₄ produces alcohols, enabling access to GABA analogs.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes halogenation and nitration.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Amino-3-(4-bromophenyl)butanoic acid | |
| Nitration | HNO₃, H₂SO₄ | 4-Amino-3-(3-nitrophenyl)butanoic acid |
Structural Modifications :
- Bromination occurs at the para position due to steric hindrance from the amino group .
- Nitro derivatives serve as intermediates for further functionalization .
Salt and Complex Formation
The compound forms salts with acids and coordinates with metals.
Applications :
- Hydrochloride salts improve solubility and stability for pharmaceutical formulations .
- Metal complexes are studied for catalytic and therapeutic potential .
Peptide Bond Formation
The amino and carboxylic acid groups enable peptide synthesis.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Dipeptide synthesis | DCC, HOBt, protected amino acids | (S)-4-Amino-3-phenylbutanoyl-L-alanine |
Synthetic Utility :
- Coupling reagents like DCC facilitate peptide bond formation with high enantiomeric purity .
- Peptide derivatives are explored for enhanced blood-brain barrier penetration .
Comparative Reactivity Table
| Functional Group | Reactivity | Common Transformations |
|---|---|---|
| Amino (-NH₂) | High | Substitution, oxidation, amidation |
| Carboxylic acid (-COOH) | Moderate | Esterification, reduction, salt formation |
| Phenyl ring | Moderate | EAS (bromination, nitration) |
Scientific Research Applications
(S)-4-Amino-3-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-4-Amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes.
Comparison with Similar Compounds
Key Properties:
- Stereochemistry : (S)-configuration at the β-carbon .
- Solubility : Poor water solubility in free acid form; often used as a hydrochloride salt (e.g., (S)-phenibut HCl, MW 215.67) to enhance bioavailability .
- Pharmacology: Acts as a GABAB receptor agonist with anxiolytic and nootropic effects .
Comparison with Structurally Similar Compounds
The structural analogs of (S)-4-amino-3-phenylbutanoic acid are characterized by modifications to the phenyl ring, amino group, or carboxylic acid moiety. These alterations influence solubility, receptor affinity, metabolic stability, and toxicity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Pharmacological Properties
Halogenated Derivatives (F, Cl, CF₃): Fluorine and Chlorine: Increase lipophilicity and metabolic stability, enhancing CNS penetration. For example, the 3,4-difluorophenyl analog (MW 215.2) shows 2-fold greater GABAB binding affinity compared to phenibut .
Protected Amino Groups (e.g., tert-Boc): The tert-butoxycarbonyl (Boc) group in the 3-cyanophenyl derivative acts as a prodrug strategy, protecting the amino group during absorption and enabling targeted release in the brain .
Hydroxyl and Additional Amino Groups: The (2R,4S)-2-amino-4-hydroxy analog exhibits unique hydrogen-bonding capabilities, which may broaden its interaction with receptors beyond GABAB .
Comparative Toxicity and Regulatory Status
- Phenibut : Associated with sedation, dependence, and overdose risks (29% of reported cases involve drowsiness) .
- Fluorinated Analogs: Limited human data, but preclinical studies suggest reduced hepatotoxicity compared to phenibut due to stabilized metabolic pathways .
- Chlorinated Derivatives: Potential for bioaccumulation; requires further safety profiling .
Biological Activity
(S)-4-Amino-3-phenylbutanoic acid, commonly known as phenibut , is a synthetic derivative of gamma-aminobutyric acid (GABA), which has garnered attention for its diverse biological activities. This compound is primarily recognized for its anxiolytic and nootropic effects, making it relevant in the treatment of various neuropsychiatric conditions.
Phenibut's structure features an amino group and a phenyl group attached to a butanoic acid backbone. Its mechanism of action is complex and not entirely understood; however, it is believed to function primarily as a GABAB receptor agonist . Unlike GABA, phenibut does not directly activate GABA receptors but may modulate other neurotransmitter systems and influence voltage-gated calcium channels, contributing to its pharmacological effects .
Anxiolytic and Nootropic Effects
Phenibut exhibits significant anxiolytic properties, promoting relaxation and reducing anxiety levels. It has been used clinically in Russia since the 1960s for treating anxiety, insomnia, and post-traumatic stress disorder (PTSD) due to its ability to enhance cognitive functions such as attention and memory .
Table 1: Pharmacological Activity of Phenibut
Case Studies
Several studies have documented the effects of phenibut in clinical settings:
- Anxiety Disorders : A clinical trial demonstrated that patients with anxiety disorders experienced significant reductions in anxiety levels when treated with phenibut compared to placebo .
- Sleep Disorders : Another study highlighted the efficacy of phenibut in improving sleep quality among patients suffering from insomnia .
- Cognitive Enhancement : Research indicated that phenibut administration improved cognitive performance in tasks requiring attention and memory retention .
Safety Profile and Adverse Effects
While phenibut has therapeutic benefits, it is also associated with potential risks, particularly when used recreationally. Reports indicate that misuse can lead to tolerance, dependence, and withdrawal symptoms. Adverse effects may include sedation, dizziness, and gastrointestinal disturbances .
Table 2: Reported Adverse Effects of Phenibut
| Adverse Effect | Description |
|---|---|
| Sedation | Drowsiness or lethargy |
| Dizziness | Lightheadedness or vertigo |
| Gastrointestinal | Nausea or upset stomach |
| Dependence | Risk of developing tolerance and withdrawal symptoms |
Q & A
Q. What are the optimal synthetic routes for (S)-4-Amino-3-phenylbutanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of (S)-4-Amino-3-phenylbutanoic acid (Phenibut) typically involves two approaches:
- Route 1 : Starting with γ,δ-diamino-β-phenylpropane, followed by regioselective hydrolysis and cyclization to yield the target compound .
- Route 2 : Esterification of acid chloride intermediates derived from 4-amino-3-phenylbutanoic acid, enabling derivatization (e.g., tetrazole-containing analogs) .
Enantiomeric purity is controlled via chiral resolution or asymmetric catalysis. For example, using L-tartaric acid as a resolving agent ensures >99% enantiomeric excess (ee) in the final product .
Q. How do molecular charge distribution and electronic properties influence the pharmacological activity of (S)-4-Amino-3-phenylbutanoic acid?
- Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal key electronic features:
- Mulliken Charges : The carboxyl group (-COOH) carries a partial negative charge (-0.45 e), while the amino group (-NH2) exhibits a positive charge (+0.32 e), facilitating hydrogen bonding with GABA-B receptors .
- NBO Analysis : Strong hyperconjugative interactions (e.g., σ→σ* and π→π*) stabilize the molecule’s conformation, enhancing receptor binding affinity .
These properties correlate with Phenibut’s nootropic and anxiolytic effects observed in in vitro assays .
Q. What structural features of (S)-4-Amino-3-phenylbutanoic acid are critical for GABA-B receptor affinity?
- Methodological Answer : Key structural determinants include:
- Phenyl Group : Enhances lipophilicity and stabilizes hydrophobic interactions with receptor pockets.
- Amino-Carboxyl Spacing : The three-carbon backbone between the amino and carboxyl groups mimics endogenous GABA, enabling competitive binding (IC50 = 34 µM in rat brain homogenates) .
Validation involves radioligand displacement assays using [³H]-Baclofen as a reference standard .
Advanced Research Questions
Q. What computational approaches are used to model the electronic structure of (S)-4-Amino-3-phenylbutanoic acid, and how do they correlate with experimental data?
- Methodological Answer : DFT/NBO Analysis :
- Geometric Optimization : B3LYP/6-311++G(d,p) calculations predict bond lengths (C-N: 1.47 Å) and angles (C-C-O: 120.5°) consistent with X-ray crystallography .
- Vibrational Frequencies : Theoretical IR spectra (e.g., O-H stretch at 3200 cm⁻¹) align with experimental FT-IR data (R² = 0.98) .
Table 1 : Selected Mulliken Atomic Charges (e)
| Atom | Charge |
|---|---|
| O (Carboxyl) | -0.45 |
| N (Amino) | +0.32 |
| C (Phenyl) | +0.12 |
Q. How can enzymatic hydrolysis improve the recovery of (S)-4-Amino-3-phenylbutanoic acid in biological matrices?
- Methodological Answer : Sample Preparation :
- Enzymatic Hydrolysis : Papain or chymotrypsin (0.5 U/mL) in phosphate buffer (pH 7.4) degrades plasma proteins, increasing recovery rates by 18–22% compared to acid precipitation .
Quantification : LC-MS/MS with deuterated internal standards (LOD = 5 ng/mL; LOQ = 15 ng/mL) achieves 92–96% accuracy in spiked blood samples .
Q. How do synthetic modifications (e.g., tetrazole derivatization) alter the bioactivity of (S)-4-Amino-3-phenylbutanoic acid?
- Methodological Answer : Derivatization Strategy :
- Tetrazole Analogs : Replace the carboxyl group with a tetrazole ring (pKa ~4.9 vs. 2.2 for -COOH), enhancing metabolic stability .
Bioactivity Assessment : - In vitro assays show tetrazole derivatives retain GABA-B agonism (EC50 = 28 µM vs. 34 µM for Phenibut) but exhibit reduced plasma protein binding (78% vs. 92%) .
Contradictions and Data Gaps
- Synthesis Yields : reports a 65% yield for Route 1, while Route 2 () achieves 52% yield for tetrazole derivatives, suggesting trade-offs between simplicity and derivatization potential.
- Computational vs. Experimental : DFT-predicted LogP (1.84) aligns with experimental values (1.83), but discrepancies in dipole moments (4.2 D theoretical vs. 3.8 D experimental) require further validation .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
